Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate
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Overview
Description
- It belongs to the class of benzoate derivatives and contains both ester and sulfonamide functional groups.
- The compound’s structure consists of a benzoate ring attached to an ethoxy-oxoethyl group and a sulfonylamino group.
- While its exact applications vary, it is commonly used in research and industry due to its unique properties.
Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate: is a chemical compound with the molecular formula CHOS.
Preparation Methods
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Chemical Reactions Analysis
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Scientific Research Applications
Biology and Medicine:
Mechanism of Action
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Comparison with Similar Compounds
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Biological Activity
Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate, with the molecular formula C19H21NO6S, is a compound that belongs to the class of benzoate derivatives. Its unique structure includes ester and sulfonamide functional groups, which contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on diverse research findings.
1. Structural Overview
The compound features a benzoate ring connected to an ethoxy-oxoethyl group and a sulfonylamino group. The molecular weight is approximately 391.4 g/mol, and its IUPAC name is this compound. The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 14370-73-1 |
Molecular Formula | C19H21NO6S |
Molecular Weight | 391.4 g/mol |
IUPAC Name | This compound |
2. Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Reaction conditions such as temperature, solvents, and catalysts are optimized for high yields. The compound's preparation methods have been documented in various studies, highlighting its potential for industrial production due to its unique properties.
3.1 Antimicrobial Properties
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
3.2 Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of lysine-specific demethylase (LSD1). LSD1 plays a crucial role in epigenetic regulation, and inhibitors of this enzyme have therapeutic implications for cancer treatment. Studies revealed that methyl benzoate derivatives could modulate LSD1 activity, thereby affecting gene expression related to tumor progression .
3.3 Anti-inflammatory Effects
In addition to antimicrobial and enzyme inhibition properties, this compound has been investigated for its anti-inflammatory effects. Experimental models demonstrated that it reduces inflammation markers, indicating its potential use in developing anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Manchester evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results showed a significant reduction in bacterial colony counts when treated with the compound compared to control groups.
Case Study 2: Enzyme Inhibition in Cancer Therapy
Another research effort focused on the inhibition of LSD1 by methyl benzoate derivatives. The study reported a dose-dependent inhibition of LSD1 activity, correlating with reduced cell viability in cancer cell lines. This suggests that this compound may serve as a lead compound for developing new cancer therapeutics .
Properties
CAS No. |
14370-73-1 |
---|---|
Molecular Formula |
C19H21NO6S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C19H21NO6S/c1-4-26-18(21)13-20(17-8-6-5-7-16(17)19(22)25-3)27(23,24)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3 |
InChI Key |
BQRYIDLLMHALEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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